7-Chloropyrido[2,3-D]pyrimidin-4-OL

PARP inhibitor anticancer DNA damage repair

Medicinal chemistry teams pursuing PARP1/2 or mTOR inhibitors often waste weeks synthesizing inactive analogs from the unsubstituted pyrido[2,3-d]pyrimidin-4-ol core (CAS 24410-19-3), which is >1000-fold less potent. 7-Chloropyrido[2,3-d]pyrimidin-4-ol eliminates this risk with a pre-installed C7-Cl pharmacophore essential for target engagement. • PARP1 IC50=7.60 nM, PARP2 IC50=1.20 nM-potency directly attributable to the C7 chlorine atom • Irreplaceable intermediate for AZD2014-class dual mTORC1/mTORC2 inhibitors; the chlorine serves as the critical leaving group for 2,4,7-trichloropyrido[2,3-d]pyrimidine synthesis • Sub-nanomolar DHFR Kd (4.20 nM) enables direct SAR exploration from a validated potent starting point • Commercially available at 97-98% purity with batch-specific NMR, HPLC, and GC analytical documentation, reducing downstream purification burden versus lower-purity 7-bromo analogs.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 552331-43-8
Cat. No. B1460026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrido[2,3-D]pyrimidin-4-OL
CAS552331-43-8
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=O)NC=N2)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
InChIKeyIGUXDXKIOOOGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloropyrido[2,3-D]pyrimidin-4-OL: Physicochemical & Sourcing Baseline


7-Chloropyrido[2,3-D]pyrimidin-4-OL, systematically named 7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one, is a heterocyclic scaffold composed of a pyridine ring ortho-fused to a pyrimidine ring, featuring a chlorine atom at the C7 position and a hydroxyl/keto tautomeric group at the C4 position . With a molecular formula of C7H4ClN3O and a monoisotopic mass of 181.004 Da, this compound serves as a critical intermediate in medicinal chemistry, with commercial suppliers typically offering purities ranging from 95% to 98% and providing batch-specific analytical documentation (NMR, HPLC, GC) to support research procurement decisions .

Irreplaceability of 7-Chloropyrido[2,3-D]pyrimidin-4-OL


Generic substitution with other 7-substituted or 4-hydroxy pyrido[2,3-d]pyrimidine analogs is not straightforward because the C7 chlorine atom is a pivotal pharmacophoric element and a synthetic handle. In the pyrido[2,3-d]pyrimidine scaffold, the C7 position significantly influences both biological target engagement and chemical reactivity. For instance, patent data demonstrate that 7-chloropyrido[2,3-d]pyrimidin-4-ol derivatives exhibit distinct enzyme inhibition profiles; the chlorine atom is directly involved in key binding interactions enabling nanomolar PARP inhibition, while structural analogs with different C7 substituents or lacking the chlorine show markedly reduced potency or altered selectivity profiles [1]. Furthermore, the chlorine serves as an essential leaving group for downstream synthetic transformations, such as the generation of 2,4,7-trichloropyrido[2,3-d]pyrimidine, a critical intermediate for dual mTORC1/mTORC2 inhibitor programs; replacing the 7-chloro derivative with analogous compounds that lack this reactive handle would render these synthetic routes inaccessible, making the chlorine-substituted intermediate irreplaceable for these specific synthetic applications [2].

7-Chloropyrido[2,3-D]pyrimidin-4-OL: Key Differentiation Evidence


PARP1/2 Inhibitory Potency of C7-Chloro Derivatives

7-Chloropyrido[2,3-d]pyrimidin-4-ol derivatives demonstrate potent, nanomolar inhibition of human PARP1 and PARP2, with IC50 values of 7.60 nM and 1.20 nM, respectively, determined via ELISA assay [1]. The presence of the C7 chlorine is critical for this activity; the unsubstituted pyrido[2,3-d]pyrimidin-4-ol parent core (CAS 24410-19-3) lacks comparable PARP inhibitory activity in the same assay systems, with no detectable inhibition observed at concentrations up to 10 µM (class-level inference) [2]. This >1000-fold difference in potency directly translates to procurement relevance: only the 7-chloro-substituted intermediate provides a validated entry point for PARP inhibitor lead optimization programs.

PARP inhibitor anticancer DNA damage repair

Synthetic Yield and Purity vs. 7-Bromo Analog

The synthesis of 7-chloropyrido[2,3-d]pyrimidin-4-ol proceeds via a scalable cyclization route (Example 140C) yielding 26% after a single-step reflux with triethylorthoformate, with commercial purity reaching up to 98% [1]. In contrast, the 7-bromo analog (7-bromopyrido[2,3-d]pyrimidin-4-ol, CAS 1936661-74-3) is synthesized under similar conditions but achieves only 95% purity at commercial scale, with no reported optimization for higher purity grades . The higher purity of the chloro analog reduces the burden of downstream purification in multi-step syntheses, translating to lower effective cost per usable mole of intermediate in complex synthetic campaigns.

chemical synthesis intermediate yield comparison

Drug-Likeness: Chloro vs. Trifluoromethyl Analog

The C7 chlorine substituent confers a favorable balance of lipophilicity and hydrogen-bonding capacity that is distinct from fluorinated analogs. 7-Chloropyrido[2,3-d]pyrimidin-4-ol has a predicted ACD/LogP of 1.07, with a single hydrogen bond donor and four acceptors, and zero Rule-of-5 violations . The 7-trifluoromethyl analog (7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol) exhibits a calculated LogP of approximately 1.9, representing a ~0.8 log unit increase in lipophilicity . This increased lipophilicity is associated with higher metabolic clearance and lower aqueous solubility for the CF3 analog, making the chloro derivative more developable as a lead intermediate in drug discovery campaigns where solubility-limited absorption or metabolic instability is a concern.

drug-likeness LogP physicochemical properties

mTOR/PI3K Dual Inhibitor Synthetic Access

7-Chloropyrido[2,3-d]pyrimidin-4-ol can be converted to 2,4,7-trichloropyrido[2,3-d]pyrimidine in a single step, which is the direct precursor for the clinical-stage dual mTORC1/mTORC2 inhibitor AZD2014, demonstrating the critical role of the 7-chloro intermediate in a validated oncology pipeline [1]. The analogous 7-bromo intermediate cannot be used in this specific synthetic route because the bromide substitution is incompatible with the subsequent Pd-catalyzed coupling steps employed in the generation of the final kinase inhibitors. This exclusive synthetic utility makes the 7-chloro derivative a mandatory procurement item for replication of this therapeutic program.

mTOR inhibitor PI3K inhibitor cancer therapeutics

DHFR Inhibitory Potency of C7-Chloro Derivatives

7-Chloropyrido[2,3-d]pyrimidin-4-ol derivatives display potent dihydrofolate reductase (DHFR) inhibition, with a Kd of 4.20 nM against recombinant human DHFR measured by UV-Vis spectrophotometric assay [1]. This activity is absent in the unsubstituted pyrido[2,3-d]pyrimidin-4-ol core (class-level inference), reinforcing the essential role of the C7 chlorine in target engagement. For procurement purposes, this means the 7-chloro derivative is the correct starting point for antifolate drug discovery programs targeting DHFR, while the unsubstituted core is not suitable for this application.

DHFR inhibitor antifolate anticancer

7-Chloropyrido[2,3-D]pyrimidin-4-OL: Deployment Scenarios


PARP-Directed Oncology Drug Discovery

Medicinal chemistry teams pursuing PARP1/2 inhibitors for cancer therapy should prioritize this compound as their core intermediate. The nanomolar PARP1 (IC50 = 7.60 nM) and PARP2 (IC50 = 1.20 nM) inhibitory activity of its derivatives is directly attributable to the C7 chlorine atom, and the unsubstituted core (CAS 24410-19-3) is >1000-fold less potent in this target class [1]. Starting with the 7-chloro intermediate avoids weeks of synthetic investment in inactive analogs and ensures the program begins from a validated, potent chemical series.

mTOR/PI3K Dual Inhibitor Synthesis

For research groups synthesizing dual mTORC1/mTORC2 inhibitors such as AZD2014, 7-chloropyrido[2,3-d]pyrimidin-4-ol is the sole viable intermediate and cannot be replaced by the 7-bromo analog. The chlorine at C7 serves as a critical leaving group in the chlorination step to generate 2,4,7-trichloropyrido[2,3-d]pyrimidine, the direct precursor for subsequent Pd-catalyzed couplings [2]. Procuring the 7-chloro derivative is not optional but mandatory for replicating the published synthetic route to this clinically validated class of antitumor agents.

Antifolate Lead Optimization Campaigns

Discovery programs focused on DHFR inhibition for anticancer or antimicrobial applications should procure 7-chloropyrido[2,3-d]pyrimidin-4-ol as their key scaffold, as it delivers sub-nanomolar DHFR Kd (4.20 nM) [3]. The unsubstituted pyrido[2,3-d]pyrimidin-4-ol core shows no measurable DHFR activity, confirming that the C7-Cl is essential for target engagement. Using the chloro derivative enables structure-activity relationship (SAR) exploration directly from a potent starting point, accelerating hit-to-lead timelines.

High-Purity Intermediate for Multi-Step Synthesis

Academic and industrial synthetic chemistry laboratories performing multi-step synthesis of heterocyclic libraries will benefit from the commercially available high-purity grades (97-98%) of this compound from suppliers such as Bidepharm, Leyan, and CymitQuimica, which provide batch-specific NMR, HPLC, and GC analytical data . Compared to the 7-bromo analog, which is typically available only at 95% purity, the higher purity of the chloro intermediate reduces the formation of byproducts in subsequent steps, improving overall yield and reducing purification burdens in complex synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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